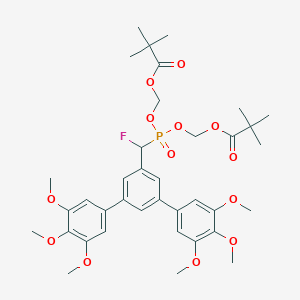

Stafia-1-dipivaloyloxymethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[[[3,5-bis(3,4,5-trimethoxyphenyl)phenyl]-fluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48FO13P/c1-36(2,3)34(39)48-20-50-52(41,51-21-49-35(40)37(4,5)6)33(38)26-14-22(24-16-27(42-7)31(46-11)28(17-24)43-8)13-23(15-26)25-18-29(44-9)32(47-12)30(19-25)45-10/h13-19,33H,20-21H2,1-12H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHLAYKEMWWVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(C(C1=CC(=CC(=C1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)F)OCOC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48FO13P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Stafia-1-dipivaloyloxymethyl ester: A Selective STAT5a Prodrug Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Stafia-1-dipivaloyloxymethyl ester, a novel small molecule prodrug designed for the selective inhibition of Signal Transducer and Activator of Transcription 5a (STAT5a). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and developmental workflow.

Introduction

Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in various malignancies, making it an attractive target for therapeutic intervention. This compound was developed as a cell-permeable prodrug to deliver a selective inhibitor of STAT5a, thereby providing a valuable tool for studying the specific functions of STAT5a and as a potential lead compound for drug development.[1]

This compound is the prodrug of a monofluoromethylene phosphonate derivative of Stafia-1.[2] Stafia-1 itself is a potent and selective inhibitor of STAT5a, demonstrating at least 9-fold selectivity over its close homolog STAT5b.[3] The dipivaloyloxymethyl (POM) groups mask the negatively charged phosphonate, enhancing cell membrane permeability. Once inside the cell, the POM groups are cleaved by intracellular esterases, releasing the active inhibitor.

Mechanism of Action

This compound acts as a prodrug, delivering the active STAT5a inhibitor intracellularly. The active form of the inhibitor targets the SH2 domain of STAT5a, preventing its phosphorylation and subsequent activation. The canonical STAT5a signaling pathway, which is inhibited by the active form of this compound, is depicted below.

Caption: Canonical STAT5a signaling pathway and point of inhibition.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Stafia-1 and its derivatives. It is important to note that this compound (compound 27) is a prodrug of the monofluoromethylene phosphonate (compound 26). The primary quantitative data available is for the parent compounds.

Table 1: In Vitro Inhibitory Activity of Stafia-1 and its Analogs against STAT5a

| Compound | Target | Assay Type | Ki (μM) | IC50 (μM) |

| Stafia-1 (20) | STAT5a | FP | 10.9 ± 1.8 | 22.2 ± 3.6 |

| Methylene phosphonate (24) | STAT5a | FP | 75 ± 13 | N/A |

| Difluoromethylene phosphonate (25) | STAT5a | FP | 52 ± 3 | N/A |

| Monofluoromethylene phosphonate (26) | STAT5a | FP | 28 ± 3 | N/A |

Data sourced from Natarajan et al., Chemistry A European Journal, 2020.[2]

Table 2: Selectivity Profile of Stafia-1 against other STAT proteins

| Compound | STAT5b (% inhibition at 200 μM) | STAT3 (% inhibition at 200 μM) |

| Stafia-1 (20) | 37 ± 5 | 27 ± 2 |

Data sourced from Natarajan et al., Chemistry A European Journal, 2020.[2]

Table 3: Cellular Activity of this compound (Compound 27)

| Cell Line | Target | Concentration Range (μM) | Effect |

| STAT5a-GFP-transfected K562 | pSTAT5a | 0-200 | Significant decrease in pSTAT5a expression |

| STAT5b-GFP-transfected K562 | pSTAT5b | 0-200 | No obvious inhibition of pSTAT5b |

Data sourced from MedChemExpress, citing Natarajan et al., 2020.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. The following sections provide methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound (Compound 27)

The synthesis of the prodrug involves the esterification of the monofluoromethylene phosphonate precursor (compound 26). While the primary literature does not provide a detailed step-by-step protocol in the main text, a general procedure for the synthesis of bis(pivaloyloxymethyl) phosphonate prodrugs is as follows:

-

Dissolution: The phosphonic acid precursor (e.g., compound 26) is dissolved in an appropriate aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to the solution to deprotonate the phosphonic acid.

-

Esterification: Chloromethyl pivalate (POM-Cl) or a similar pivaloyloxymethylating agent is added to the reaction mixture.

-

Reaction: The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound.

In Vitro Inhibition Assay: Fluorescence Polarization (FP)

This assay is used to determine the Ki and IC50 values of the active inhibitors against the STAT5a SH2 domain.

-

Reagents:

-

Recombinant STAT5a protein

-

Fluorescently labeled phosphopeptide probe that binds to the STAT5a SH2 domain

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds (e.g., Stafia-1) dissolved in DMSO

-

-

Procedure:

-

A solution of the STAT5a protein and the fluorescently labeled peptide probe is prepared in the assay buffer. The concentrations are optimized to be at or below the Kd of the protein-peptide interaction to ensure assay sensitivity.

-

The test compound is serially diluted in DMSO and then added to the protein-probe mixture in a black microplate.

-

The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation. The Ki values can then be calculated using the Cheng-Prusoff equation.

-

Cellular Assay: Inhibition of STAT5a Phosphorylation

This assay assesses the ability of the prodrug to inhibit STAT5a phosphorylation in a cellular context.

-

Cell Culture:

-

STAT5a-GFP transfected K562 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

-

-

Treatment:

-

Cells are seeded in multi-well plates and treated with varying concentrations of this compound (0-200 μM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) is also included.

-

-

Cell Lysis:

-

After treatment, cells are harvested, washed with cold PBS, and lysed in a buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Protein concentrations of the lysates are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phospho-STAT5a (pSTAT5a) and total STAT5a or GFP (as a loading control for the transfected protein).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of pSTAT5a to total STAT5a (or GFP) is calculated to determine the extent of inhibition.

-

Mandatory Visualizations

Developmental Workflow of Stafia-1

The following diagram illustrates the logical workflow from the initial in silico screening to the development of the Stafia-1 prodrug.

Caption: Developmental workflow of Stafia-1 and its prodrug.

This guide provides a detailed technical overview of this compound, intended to support researchers in the fields of cancer biology, signal transduction, and medicinal chemistry. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of selective STAT5a inhibition.

References

Stafia-1-dipivaloyloxymethyl Ester: A Technical Guide to a Selective STAT5a Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Stafia-1-dipivaloyloxymethyl ester, a prodrug of the first-in-class selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a). This document details the quantitative inhibitory data, experimental methodologies for its characterization, and the underlying signaling pathways.

Introduction

Signal Transducer and Activator of Transcription 5a (STAT5a) is a key mediator of cytokine and growth factor signaling, playing a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the STAT5a signaling pathway is implicated in various diseases, including cancer and autoimmune disorders.[3] Stafia-1 is a novel small molecule inhibitor that exhibits selectivity for STAT5a over its close homolog STAT5b and other STAT family members.[4][5] Its cell-permeable prodrug, this compound, allows for the investigation of selective STAT5a inhibition in cellular contexts.[6]

This guide serves as a comprehensive resource for researchers interested in utilizing Stafia-1 and its prodrug for basic research and drug development applications.

Quantitative Inhibitory Data

Stafia-1 was identified through a sophisticated in silico screening process and subsequently synthesized and characterized for its inhibitory activity against STAT5a.[5] The key quantitative metrics for Stafia-1 are summarized in the table below.

| Parameter | Value | Description |

| IC50 (STAT5a) | 22.2 µM | The half maximal inhibitory concentration of Stafia-1 against STAT5a, determined by fluorescence polarization assay.[4] |

| Ki (STAT5a) | 10.9 µM | The inhibition constant of Stafia-1 for STAT5a, indicating its binding affinity.[4][7] |

| Selectivity | >9-fold vs. STAT5b | Stafia-1 demonstrates at least a 9-fold higher selectivity for STAT5a over STAT5b.[4][5] |

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of Stafia-1 and its prodrug.

In Silico Screening for STAT5a Inhibitors

The discovery of Stafia-1 was enabled by a novel in silico screening approach. The general workflow for this process is outlined below.

Experimental Workflow: In Silico Screening

Caption: Workflow for the in silico discovery of Stafia-1.

Methodology:

-

Library Preparation: A large chemical database is filtered to select for natural product-derived phenolic fragments. These fragments then undergo in silico O-phosphorylation to mimic the phosphate-binding mode of STAT SH2 domains.[5]

-

Virtual Screening: The library of virtually phosphorylated fragments is then docked against the SH2 domain of a related STAT protein (initially STAT3).[5] The docking scores are used to rank and identify potential hit compounds.

-

Hit Validation and Optimization: The top-ranking virtual hits are chemically synthesized. Their inhibitory activity is then experimentally validated using in vitro assays, such as fluorescence polarization.[5] Subsequent selectivity profiling against other STAT family members guides the lead optimization process to yield a selective inhibitor like Stafia-1.[5]

Fluorescence Polarization (FP) Assay for STAT5a Inhibition

Fluorescence polarization is a powerful technique to measure the binding of small molecules to larger proteins in solution. This assay was crucial for quantifying the inhibitory potency of Stafia-1.

Methodology:

-

Reagents:

-

Recombinant human STAT5a protein

-

A fluorescently labeled phosphopeptide probe that binds to the STAT5a SH2 domain

-

Assay buffer (e.g., Tris-buffered saline with detergents and reducing agents)

-

Stafia-1 or other test compounds dissolved in DMSO

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled phosphopeptide probe is mixed with a fixed concentration of the STAT5a protein in the assay buffer in a microplate.

-

Varying concentrations of Stafia-1 or test compounds are added to the wells.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using a suitable plate reader.

-

-

Data Analysis:

-

The degree of fluorescence polarization is proportional to the amount of fluorescent probe bound to the STAT5a protein.

-

In the presence of an inhibitor, the fluorescent probe is displaced, leading to a decrease in fluorescence polarization.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Assay for pSTAT5a Inhibition using Western Blotting

To assess the intracellular activity of the prodrug, this compound, its effect on the phosphorylation of STAT5a in a cellular context is examined. The human leukemia cell line K562, which exhibits constitutive STAT5 activation, is a suitable model system.[6]

Methodology:

-

Cell Culture and Treatment:

-

K562 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Cells are seeded at a suitable density and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are harvested and washed with ice-cold PBS.

-

Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT5a (pSTAT5a).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total STAT5a or a housekeeping protein (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

The intensity of the pSTAT5a bands is quantified using densitometry software.

-

The levels of pSTAT5a are normalized to the levels of total STAT5a or the housekeeping protein to account for any variations in protein loading.

-

The results demonstrate the dose-dependent effect of this compound on the inhibition of STAT5a phosphorylation in cells.[6]

-

Signaling Pathway

Stafia-1 exerts its effect by inhibiting the STAT5a signaling pathway. This pathway is a critical downstream component of many cytokine and growth factor receptor signaling cascades.

STAT5a Signaling Pathway

Caption: Overview of the STAT5a signaling pathway and the point of inhibition by Stafia-1.

Pathway Description:

-

Ligand Binding and Receptor Activation: The pathway is initiated by the binding of a cytokine or growth factor to its specific receptor on the cell surface, leading to receptor dimerization.[2]

-

JAK Kinase Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT5a Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domains of inactive, monomeric STAT5a in the cytoplasm.[2] Upon recruitment, STAT5a is itself phosphorylated by the JAKs.

-

Dimerization and Nuclear Translocation: Phosphorylation of STAT5a induces a conformational change, leading to its dissociation from the receptor and the formation of stable homodimers (or heterodimers with STAT5b). These dimers then translocate into the nucleus.[3]

-

DNA Binding and Gene Transcription: In the nucleus, the STAT5a dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1] These target genes are involved in critical cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism of Action of Stafia-1:

Stafia-1 is designed to bind to the SH2 domain of STAT5a. By occupying this domain, it prevents the recruitment of STAT5a to the phosphorylated receptor complex, thereby inhibiting its phosphorylation by JAKs. This blockade of STAT5a activation prevents its dimerization, nuclear translocation, and subsequent gene transcription.

Conclusion

Stafia-1 and its prodrug, this compound, represent valuable tools for the selective investigation of STAT5a-mediated signaling. This technical guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, to empower researchers in their exploration of STAT5a biology and its therapeutic potential. The methodologies and pathway diagrams presented herein offer a clear framework for designing and interpreting experiments aimed at understanding and targeting the STAT5a signaling axis.

References

- 1. researchgate.net [researchgate.net]

- 2. An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 Mpro Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 7. oncotarget.com [oncotarget.com]

The Role of the STAT5a Signaling Pathway in T-Cell Development: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5a and STAT5b, are critical transcription factors that mediate cellular responses to a host of cytokines and growth factors.[1][2] In the realm of immunology, the STAT5 signaling pathway is indispensable for the development, differentiation, and homeostasis of T-lymphocytes.[3][4] Activated primarily by common gamma chain (γc) cytokines such as Interleukin-2 (IL-2) and Interleukin-7 (IL-7), STAT5 orchestrates gene expression programs that control key checkpoints in a T-cell's life cycle, from survival in the thymus to lineage commitment and peripheral function.[2][5][6] Dysregulation of this pathway is implicated in immunodeficiency and lymphoproliferative disorders, making it a key area of investigation for therapeutic intervention. This guide provides an in-depth examination of the STAT5a signaling pathway in T-cell development, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core molecular interactions.

The Core STAT5a Signaling Cascade

The activation of STAT5a is a canonical example of the JAK-STAT signaling pathway. The process is initiated when a cytokine, such as IL-7, binds to its corresponding receptor on the T-cell surface.[3] This binding event induces receptor dimerization and activates receptor-associated Janus kinases (JAKs), typically JAK1 and JAK3 for γc cytokines.[3][6] These activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for latent, monomeric STAT5a proteins in the cytoplasm.[4] Upon recruitment, STAT5a is itself phosphorylated by the JAKs on a critical tyrosine residue (Y694).[7] This phosphorylation event causes STAT5a to dissociate from the receptor, form stable homo- or heterodimers with STAT5b, and translocate into the nucleus.[8][9] In the nucleus, STAT5 dimers bind to specific DNA sequences known as GAS (gamma-activated sequence) motifs in the promoter regions of target genes, thereby regulating their transcription.[4]

Role of STAT5a in T-Cell Development Stages

STAT5a function is essential at multiple checkpoints throughout T-cell development, from early thymocyte survival to the differentiation of mature peripheral T-cell subsets.

Early Thymocyte Development

IL-7 signaling is crucial for the survival and proliferation of early T-cell progenitors in the thymus, known as double-negative (DN) thymocytes.[3] STAT5 is a central molecular effector of IL-7 function at this stage.[10] Complete deficiency of both Stat5a and Stat5b in mice leads to a severe combined immunodeficiency (SCID) phenotype, with thymocyte numbers reduced by over 98% and development largely blocked at the DN stage.[3] This phenotype closely mirrors that of mice lacking IL-7, the IL-7 receptor, or Jak3.[3][4] STAT5 activation at this stage promotes the expression of pro-survival genes, such as Mcl1.[2]

CD4/CD8 Lineage Commitment and Homeostasis

While less critical for the differentiation of conventional CD4+ T-cells, STAT5 signaling plays a significant role in the development and homeostasis of CD8+ T-cells.[5][11] Mice with complete Stat5a/b deficiency lack peripheral CD8+ T-cells.[3] Conversely, transgenic overexpression of a constitutively active form of STAT5b leads to a selective and dramatic expansion of CD8+ memory-like T-cells.[12][13] STAT5 directly promotes CD8+ T-cell differentiation by upregulating the transcription factor Runx3 and enhances their survival by inducing the expression of the anti-apoptotic protein Bcl-2.[2][14][15]

Regulatory T-Cell (Treg) Development

STAT5 is indispensable for the development of CD4+Foxp3+ regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance.[3][16] This function is primarily driven by the IL-2/STAT5 signaling axis.[5][16] Mice completely lacking STAT5 are devoid of CD4+Foxp3+ Tregs.[5] STAT5 promotes Treg development through the direct regulation of both Foxp3, the master transcription factor for Tregs, and Il2ra (CD25), the high-affinity IL-2 receptor alpha chain.[3][16] Chromatin immunoprecipitation assays have documented STAT5 binding to regulatory regions within the Foxp3 gene locus.[3][16]

Peripheral T-Helper Cell Differentiation

In the periphery, STAT5 signaling is a key determinant in the balance between different T-helper (Th) cell subsets. While it is critical for the differentiation of Th2 and Th9 cells, it actively suppresses the development of Th17 and T follicular helper (Tfh) cells.[2] This antagonistic relationship often involves crosstalk with STAT3, which is essential for Th17 differentiation.[3][17] IL-2, acting through STAT5, can constrain Th17 differentiation, and the absence of IL-2 or STAT5 leads to an increase in Th17 cells.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of STAT5 in T-cell development, primarily from mouse models.

Table 1: Impact of STAT5 Deficiency on T-Cell Populations

| Mouse Model | Cell Population | Observation | Reference |

|---|---|---|---|

| Complete Stat5a/b knockout | Total Thymocytes | >98% reduction | [3] |

| Complete Stat5a/b knockout | Peripheral CD8+ T-cells | Lacking / Severely reduced | [3][11] |

| Complete Stat5a/b knockout | CD4+Foxp3+ Tregs | Severely reduced or absent | [5][18] |

| Stat5a or Stat5b single knockout | CD8+ T-cells | Decreased numbers | [15] |

| Stat5 hypomorph (Stat5ΔN) | Fetal Thymocytes | 5- to 10-fold reduction |[3] |

Table 2: STAT5a in T-Cell Proliferation and Activation

| Cell Type & Stimulus | Parameter Measured | Result | Reference |

|---|---|---|---|

| Human T-cells + CD3/CD28 | % Proliferation (72h) | 52.3 ± 10.3% | [8][19] |

| Human T-cells + PHA | % Proliferation (72h) | 48.4 ± 9.7% | [8][19] |

| Human T-cells + CD3/CD28 | pSTAT5A MFI (24h) | Increase from 112 ± 17 to 512 ± 278 | [8][9][19] |

| Human T-cells + PHA | pSTAT5A MFI (24h) | Increase from 112 ± 17 to 413 ± 123 |[8][9][19] |

Experimental Protocols & Workflows

This section details common methodologies used to investigate the STAT5a signaling pathway in T-cell development.

Protocol: Flow Cytometric Analysis of T-Cell Development

This protocol provides a basic framework for screening thymocyte maturation defects in mouse models with altered STAT5a function.[20]

Objective: To quantify major T-cell developmental subsets in the thymus.

Materials:

-

Single-cell suspension of mouse thymocytes

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Fc Block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD25, anti-CD44.

-

Flow cytometer (e.g., MACSQuant Analyzer 10)

Methodology:

-

Cell Preparation: Harvest thymus from mice and prepare a single-cell suspension. Count cells and resuspend at 1x107 cells/mL in FACS buffer.

-

Fc Receptor Blocking: Add 1 µg of Fc Block per 106 cells. Incubate for 10 minutes at 4°C. This prevents non-specific antibody binding.

-

Surface Staining: Add the cocktail of anti-CD4, anti-CD8, anti-CD25, and anti-CD44 antibodies at pre-titrated concentrations. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with 2 mL of FACS buffer, centrifuging at 300xg for 5 minutes between washes.

-

Acquisition: Resuspend the cell pellet in 300 µL of FACS buffer. Acquire events on a flow cytometer.

-

Data Analysis (Gating Strategy):

-

Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris.

-

Gate on single cells using FSC-A vs FSC-H.

-

From the live, single cells, analyze CD4 and CD8 expression to identify DN (CD4-CD8-), DP (CD4+CD8+), CD4 SP (CD4+CD8-), and CD8 SP (CD4-CD8+) populations.

-

Within the DN gate, further analyze CD44 and CD25 expression to resolve DN1 (CD44+CD25-), DN2 (CD44+CD25+), DN3 (CD44-CD25+), and DN4 (CD44-CD25-) stages.

-

Protocol: Intracellular Staining for Phosphorylated STAT5 (pSTAT5)

This protocol is used to measure the activation state of the STAT5 pathway in response to cytokine stimulation.[8][9][21]

Objective: To quantify the levels of phosphorylated STAT5a (Y694) in T-cells.

Materials:

-

Isolated T-cells (e.g., human PBMCs or mouse splenocytes)

-

RPMI 1640 medium

-

Recombinant cytokine (e.g., IL-2 or IL-7)

-

Fixation Buffer (e.g., BD Cytofix™)

-

Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, and anti-pSTAT5 (pY694).

-

Flow cytometer

Methodology:

-

Cell Stimulation: Rest T-cells in media for 2 hours. Stimulate cells with the desired concentration of cytokine (e.g., 10 ng/mL IL-7) for a short period (typically 15-45 minutes) at 37°C. Include an unstimulated control.

-

Fixation: Immediately after stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at 37°C. This crosslinks proteins and locks the phosphorylation state.

-

Permeabilization: Wash the fixed cells and then permeabilize them by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes. This allows antibodies to access intracellular targets.

-

Intracellular Staining: Wash the permeabilized cells to remove the buffer. Add the antibody cocktail containing anti-pSTAT5 and any surface markers (e.g., anti-CD3, anti-CD8). Incubate for 60 minutes at room temperature in the dark.

-

Washing and Acquisition: Wash cells twice with FACS buffer. Resuspend in an appropriate volume and acquire on a flow cytometer.

-

Data Analysis: Gate on the T-cell population of interest (e.g., CD3+CD8+). Analyze the Median Fluorescence Intensity (MFI) of the pSTAT5 signal in the stimulated sample compared to the unstimulated control.

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the major steps to identify the genome-wide binding sites of STAT5a, revealing its direct target genes.[1]

Objective: To map STAT5a-DNA interactions across the genome.

Materials:

-

Large quantity of T-cells (e.g., 10-20 million per IP)

-

Formaldehyde (for crosslinking)

-

Glycine (to quench crosslinking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

ChIP-grade anti-STAT5a antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Methodology:

-

Crosslinking: Treat T-cells with formaldehyde to create covalent crosslinks between DNA and interacting proteins, including STAT5a. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments (typically 200-600 bp) using sonication.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with a specific anti-STAT5a antibody overnight. The antibody will bind to STAT5a and its crosslinked DNA.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-STAT5a-DNA complexes.

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the immune complexes from the beads. Reverse the formaldehyde crosslinks by heating in the presence of a high-salt buffer. Degrade RNA and protein using RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and sequence them using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched, representing STAT5a binding sites. Perform motif analysis to confirm the presence of the STAT5 GAS motif within these peaks.

Conclusion and Therapeutic Implications

The STAT5a signaling pathway is a master regulator of T-cell biology, exerting profound control over development in the thymus and functional differentiation in the periphery. Its essential roles in promoting the survival of early T-cell progenitors, driving the generation of cytotoxic CD8+ T-cells, and orchestrating the development of immunosuppressive Tregs highlight its centrality to a functional adaptive immune system. The quantitative dose-dependent effects of STAT5 signaling are critical for lineage fate decisions. Given its pivotal role, the STAT5 pathway represents a compelling target for drug development. Inhibitors of the JAK/STAT5 axis could be beneficial in treating T-cell leukemias or autoimmune conditions driven by excessive T-cell activation, while agonists or strategies to enhance STAT5 signaling could be employed to boost CD8+ T-cell responses in cancer immunotherapy or to expand Treg populations for treating graft-versus-host disease. A deep, technical understanding of this pathway is paramount for the continued development of novel immunomodulatory therapies.

References

- 1. Identification of STAT5A and STAT5B Target Genes in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT5 and CD4 + T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Roles of Stat5a/b and Stat3 in T Cell Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Role of STAT5 in Lymphocyte Development and Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. STAT5 is required for thymopoiesis in a development stage-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. STAT5A and STAT5B—Twins with Different Personalities in Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stat5 Synergizes with T Cell Receptor/Antigen Stimulation in the Development of Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct effects of STAT5 activation on CD4+ and CD8+ T cell homeostasis: development of CD4+CD25+ regulatory T cells versus CD8+ memory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STAT5 IS CRITICAL TO MAINTAIN EFFECTOR CD8+ T CELL RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A role for Stat5 in CD8+ T cell homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interleukin-2 and STAT5 in regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [publica.fraunhofer.de]

- 20. Assessment of T Cell Development by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]

The Central Role of STAT5a in Prostate Cancer: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 5a (STAT5a), along with its highly homologous isoform STAT5b, has emerged as a critical mediator in the pathogenesis and progression of prostate cancer.[1][2] Typically latent in the cytoplasm, STAT5a/b proteins function as both signaling molecules and nuclear transcription factors.[2][3] In prostate cancer, the STAT5a/b signaling pathway is frequently activated and has been shown to be essential for cancer cell survival, proliferation, and the development of metastatic and castration-resistant disease.[1][3] This technical guide provides an in-depth exploration of the function of STAT5a in prostate cancer, focusing on its signaling cascade, interaction with androgen receptor signaling, and its potential as a high-value therapeutic target.

The STAT5a Signaling Pathway in Prostate Cancer

The activation of STAT5a in prostate cancer is predominantly driven by the Prolactin (Prl)/Jak2 signaling axis.[3] Prolactin, which can be secreted by the pituitary gland or produced locally by prostate cancer cells (autocrine signaling), binds to the Prolactin Receptor (PrlR).[1][3] This binding event triggers the dimerization of PrlR and the subsequent activation of the associated Janus kinase 2 (Jak2).[3] Activated Jak2 phosphorylates specific tyrosine residues on both the receptor and on STAT5a itself (specifically Tyrosine 694 for STAT5a).[3][4]

This phosphorylation is a critical step, leading to the formation of STAT5a homo- or heterodimers (with STAT5b).[3] These dimers then translocate from the cytoplasm into the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[3][5] This cascade is a central driver of prostate cancer cell viability.[5]

Core Functions of STAT5a in Prostate Cancer Pathogenesis

Activated STAT5a is a multifaceted driver of prostate cancer, influencing cell survival, proliferation, and metastatic potential. Inhibition of STAT5a/b signaling has been shown to induce massive apoptotic death in human prostate cancer cells and reduce tumor growth in xenograft models.[1][3]

Regulation of Cell Proliferation and Apoptosis

STAT5a exerts its pro-survival and proliferative effects by transcriptionally regulating key genes involved in cell cycle progression and apoptosis. Downstream targets of STAT5a/b include the anti-apoptotic protein BCL-xL and the cell cycle regulator Cyclin D1.[1][3] By upregulating these genes, STAT5a simultaneously promotes cell division and protects cancer cells from programmed cell death.[6] Gene expression profiling has revealed that a significant portion of STAT5-regulated genes are related to proliferation (7.9%) and apoptosis (3.9%).[7]

Promotion of Metastasis and Epithelial-to-Mesenchymal Transition (EMT)

Active STAT5a/b is strongly implicated in the progression of prostate cancer to a more aggressive, metastatic state.[3][8] It has been demonstrated that active STAT5a increases the migration and invasion of prostate cancer cells.[7] Furthermore, the Jak2-STAT5a/b pathway induces EMT, a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[8] This is characterized by the downregulation of E-cadherin and the upregulation of markers like N-cadherin, Vimentin, and Twist1.[8] In an experimental metastasis assay, active STAT5 increased the formation of metastases in nude mice by 11-fold.[7]

Synergy with Androgen Receptor (AR) Signaling

A crucial aspect of STAT5a function in prostate cancer is its intricate and synergistic relationship with the Androgen Receptor (AR), the primary driver of prostate cancer growth.[9][10] This interplay is particularly important in the context of castration-resistant prostate cancer (CRPC), where AR signaling often remains active despite low androgen levels.[2]

The synergy between STAT5a and AR is bidirectional:

-

STAT5a Enhances AR Activity: Active STAT5a increases the transcriptional activity of the AR.[2][9] Recent studies have uncovered that STAT5a is a potent inducer of AR gene transcription, increasing AR mRNA and protein levels.[5][11]

-

AR Enhances STAT5a Activity: Conversely, a ligand-bound AR increases the transcriptional activity of STAT5a.[2][9]

-

Physical Interaction and Nuclear Co-localization: Liganded AR and active STAT5a physically interact within prostate cancer cells.[1][9] This interaction is crucial as they enhance each other's translocation into the nucleus, the site of their transcriptional activity.[9][12] Active STAT5a has also been shown to stabilize AR, protecting it from proteasomal degradation.[6]

This functional synergism provides a powerful mechanism for sustained tumor growth and is a key contributor to the development of castration resistance.[12]

Clinical Significance and Therapeutic Targeting

The activation of STAT5a/b is not merely a molecular event but has significant clinical and prognostic implications in prostate cancer.

Quantitative Clinical Data

| Parameter | Finding | Significance | Citations |

| Activation in CRPC | Active STAT5a/b is expressed in 95% of castration-resistant clinical human prostate cancers. | Implicates STAT5a/b as a near-universal driver in advanced, hormone-refractory disease. | [1][2][9] |

| Activation in Metastases | STAT5a/b is activated in >60% of distant prostate cancer metastases. | Highlights its role in the spread and survival of cancer cells in secondary sites. | [7][8] |

| Gene Amplification | The STAT5a/b gene locus is amplified in approximately 29-30% of distant CRPC metastases. | Suggests a genetic mechanism for its overexpression and heightened activity in late-stage disease. | [8][13] |

| Correlation with Grade | Expression of active nuclear STAT5a/b is significantly more frequent in high histological grade tumors. | Links STAT5a/b activity to poorly differentiated, more aggressive cancers. | [3][7] |

| Prognostic Value | Active STAT5a/b in primary tumors is an independent predictor of early disease recurrence after radical prostatectomy. | Establishes active STAT5a/b as a prognostic biomarker for poor clinical outcomes. | [1][3][14] |

| Nuclear Immunoreactivity | Strong nuclear immunoreactivity for STAT5A was observed in 80% (12 of 15) of CRPC cases. | Confirms the nuclear localization and therefore the transcriptional activity of STAT5a in CRPC. | [4][15] |

STAT5a as a Therapeutic Target

The critical role of STAT5a in driving prostate cancer, especially castration-resistant and metastatic disease, makes it a compelling therapeutic target.[1][10] The Jak2-STAT5a/b signaling pathway offers several points for pharmacological intervention.[1][3]

Potential Therapeutic Strategies:

-

Jak2 Kinase Inhibition: Small-molecule inhibitors targeting Jak2, the primary upstream kinase for STAT5a, can prevent its activation.[3]

-

Direct STAT5a Inhibition: Novel inhibitors, such as IST5-02, have been developed to bind to the SH2 domain of STAT5, preventing its phosphorylation and dimerization.[5][11] This approach directly targets the core of the pathway.

-

Disrupting DNA Binding: Decoy oligonucleotides that mimic STAT5a/b binding sites could sequester the active protein and prevent it from binding to target gene promoters.[1]

A proposed workflow for evaluating a novel STAT5a inhibitor is outlined below.

Appendix: Key Experimental Protocols

A.1. Immunohistochemistry (IHC) for Activated (Phosphorylated) STAT5a

-

Objective: To detect the presence and localization of active, nuclear pY694-STAT5a in prostate cancer tissue.

-

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Slides are incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT5a (pY694).

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

-

Analysis: The percentage of tumor cells with positive nuclear staining and the intensity of the staining are scored by a pathologist.

-

A.2. Cell Viability/Apoptosis Assay via Adenoviral Expression of Dominant-Negative STAT5a

-

Objective: To determine the effect of STAT5a/b inhibition on the viability and apoptosis of prostate cancer cells.[1]

-

Methodology:

-

Cell Culture: Human prostate cancer cells (e.g., LNCaP, CWR22Rv1) are cultured in appropriate media.

-

Transduction: Cells are infected with an adenovirus expressing a dominant-negative mutant of STAT5a (AdDNStat5). A control group is infected with a control adenovirus (e.g., AdLacZ). The dominant-negative mutant lacks the C-terminal transactivation domain and thus inhibits the function of endogenous STAT5a/b.[1]

-

Incubation: Cells are incubated for a period (e.g., 48-72 hours) to allow for expression of the transgene and for biological effects to manifest.

-

Viability Assessment: Cell viability is measured using a method such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting with trypan blue exclusion.

-

Apoptosis Analysis: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis for cleaved caspase-3, a key marker of apoptosis.

-

A.3. In Vivo Xenograft Tumor Growth Assay

-

Objective: To evaluate the effect of STAT5a inhibition on prostate cancer tumor growth in a living organism.[3]

-

Methodology:

-

Cell Preparation: Human prostate cancer cells (e.g., DU145) are harvested and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

-

Implantation: The cell suspension is injected subcutaneously into the flanks of immunocompromised mice (e.g., nude mice).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the STAT5a inhibitor (e.g., IST5-002) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection), while the control group receives a vehicle.

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Mouse body weight and overall health are also monitored.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., IHC for p-STAT5a, AR; Western blot). The difference in tumor growth between the treated and control groups indicates the efficacy of the inhibitor.

-

References

- 1. Transcription factor Stat5a/b as a therapeutic target protein for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. watermark02.silverchair.com [watermark02.silverchair.com]

- 3. Targeting transcription factor Stat5a/b as a therapeutic strategy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Stat5 induces androgen receptor (AR) gene transcription in prostate cancer and offers a druggable pathway to target AR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stat5 promotes metastatic behavior of human prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jak2-Stat5a/b Signaling Induces Epithelial-to-Mesenchymal Transition and Stem-Like Cell Properties in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcription factor Stat5 synergizes with androgen receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting transcription factor Stat5a/b as a therapeutic strategy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Researchers Uncover New Therapeutic Target in Advanced Prostate Cancer | Jefferson Health [jeffersonhealth.org]

- 12. Inhibition of Stat5a/b enhances proteasomal degradation of androgen receptor liganded by antiandrogens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Expression and prognostic role of STAT5a across cancer types | Bioscience Reports | Portland Press [portlandpress.com]

- 15. STAT3 and STAT5A are potential therapeutic targets in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity of Stafia-1 for STAT5a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Stafia-1, the first small-molecule inhibitor demonstrating preferential inhibition of the Signal Transducer and Activator of Transcription 5a (STAT5a) over its close homolog, STAT5b. We will delve into the quantitative data supporting this selectivity, the experimental methodologies used for its determination, and the underlying molecular interactions.

Core Concept: The Challenge of STAT5a/b Selectivity

Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, playing pivotal roles in cell proliferation, differentiation, and survival. The two highly homologous isoforms, STAT5a and STAT5b, share over 90% sequence identity, making the development of isoform-selective inhibitors a significant challenge.[1][2] Despite their similarity, STAT5a and STAT5b can have non-redundant and even opposing functions in normal physiology and disease, including various cancers. Therefore, isoform-selective inhibitors like Stafia-1 are invaluable tools for dissecting their distinct biological roles and represent promising therapeutic candidates.

Stafia-1: Discovery and Mechanism of Action

Stafia-1 was identified through a novel in silico screening approach.[3][4][5] Researchers virtually O-phosphorylated a database of natural product-derived phenolic fragments to mimic the phosphorylated tyrosine residues that STAT SH2 domains recognize.[3][4][5] This led to the identification of a lead compound that, after optimization, yielded Stafia-1. Stafia-1 exerts its inhibitory effect by binding to the SH2 domain of STAT5a, preventing the protein-protein interactions necessary for its activation and downstream signaling.[3][4]

Quantitative Analysis of Stafia-1 Selectivity

The selectivity of Stafia-1 for STAT5a over STAT5b and other STAT family members has been quantified using in vitro biochemical assays. The following tables summarize the key inhibitory constants.

Table 1: In Vitro Inhibition Data for Stafia-1

| Target | IC50 (μM) | Ki (μM) |

| STAT5a | 22.2 ± 3.6 | 10.9 ± 1.8 |

| STAT5b | >200 (37±5% inhibition at 200µM) | Not Determined |

Data sourced from Natarajan et al., 2020.[4][5]

Table 2: Selectivity Profile of Stafia-1 Against Other STAT Family Members

| STAT Protein | % Inhibition at 200 μM Stafia-1 |

| STAT1 | <10% |

| STAT3 | ~20% |

| STAT4 | <10% |

| STAT6 | <10% |

Data interpreted from graphical representations in Natarajan et al., 2020.[4]

As the data indicates, Stafia-1 exhibits a clear preference for STAT5a, with an IC50 of 22.2 μM and a Ki of 10.9 μM.[6][7][8][9] In contrast, it shows minimal inhibition of STAT5b and other STATs at concentrations up to 200 μM, demonstrating at least a 9-fold selectivity for STAT5a over STAT5b.[5][6][7][8]

Experimental Protocols

The primary method used to determine the inhibitory activity and selectivity of Stafia-1 was a Fluorescence Polarization (FP) Assay .

Fluorescence Polarization (FP) Assay for STAT Inhibition

Objective: To measure the binding affinity of Stafia-1 to the SH2 domains of various STAT proteins.

Principle: This assay measures the change in the polarization of fluorescently labeled phosphopeptides upon binding to the STAT SH2 domain. In a competitive binding format, an inhibitor like Stafia-1 will displace the fluorescent probe from the SH2 domain, leading to a decrease in fluorescence polarization.

Materials:

-

Recombinant STAT proteins (STAT1, STAT3, STAT4, STAT5a, STAT5b, STAT6)

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V)

-

Stafia-1 and other test compounds

-

Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Stafia-1 in assay buffer. Prepare a solution containing the STAT protein and the fluorescently labeled phosphopeptide probe at concentrations optimized for a robust FP signal.

-

Assay Reaction: In a 384-well plate, add the Stafia-1 dilutions. Then, add the pre-mixed STAT protein and fluorescent probe solution to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Science

To better understand the context and methodology, the following diagrams illustrate the key pathways and workflows.

Caption: The JAK-STAT5a signaling pathway and the inhibitory action of Stafia-1.

Caption: Workflow of the Fluorescence Polarization (FP) competitive binding assay.

Caption: Logical diagram illustrating the basis of Stafia-1's selectivity for STAT5a.

Molecular Basis of Selectivity

The high degree of homology between STAT5a and STAT5b makes the selectivity of Stafia-1 particularly noteworthy. The SH2 domains of STAT5a and STAT5b are 93% identical, with differences in only a few amino acids.[5] The preferential binding of Stafia-1 to STAT5a is attributed to subtle conformational and electrostatic differences within the SH2 domain and adjacent linker regions.[4][5] Specifically, the interaction with Trp566 in the linker domain adjacent to the SH2 domain has been identified as a contributor to the selective recognition of Stafia-1 by STAT5a.[5]

Cellular Activity of a Stafia-1 Prodrug

To overcome cell permeability issues, a phosphonate prodrug of Stafia-1 was developed.[3][4][5][10] This cell-permeable version, Stafia-1-dipivaloyloxymethyl ester, was shown to selectively inhibit the tyrosine phosphorylation of STAT5a over STAT5b in human leukemia cells (K562), confirming that the selectivity observed in vitro is maintained in a cellular context.[4][11]

Conclusion

Stafia-1 represents a landmark achievement in the development of selective STAT inhibitors. Its ability to discriminate between the highly homologous STAT5a and STAT5b isoforms provides researchers with a powerful chemical tool to explore their distinct biological functions. The data and methodologies outlined in this guide offer a comprehensive overview of the evidence supporting the selectivity of Stafia-1 and can serve as a valuable resource for scientists working in signal transduction and drug discovery.

References

- 1. Identification of STAT5A and STAT5B Target Genes in Human T Cells | PLOS One [journals.plos.org]

- 2. STAT5A and STAT5B—Twins with Different Personalities in Hematopoiesis and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

In Silico Discovery and Development of Stafia-1 and its Dipivaloyloxymethyl Ester Prodrug: A Technical Guide

This technical guide provides a comprehensive overview of the in silico discovery of Stafia-1, a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a), and the subsequent rationale and methodology for the design of its cell-permeable dipivaloyloxymethyl ester prodrug. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Challenge of Targeting STAT Proteins

Signal Transducer and Activator of Transcription (STAT) proteins are critical intracellular transcription factors involved in cytokine signaling. The STAT family, particularly STAT3 and STAT5, are well-established targets in oncology and immunology due to their roles in promoting cell proliferation, survival, and differentiation. However, the development of small molecule inhibitors targeting the phosphorylation-dependent Src Homology 2 (SH2) domain of STAT proteins has been challenging due to the highly charged and conserved nature of the phosphotyrosine binding pocket.

Stafia-1 emerged from an innovative in silico screening approach as the first small molecule reported to selectively inhibit STAT5a over its close homolog STAT5b.[1][2] While Stafia-1 demonstrated in vitro activity, its phosphonate moiety renders it cell-impermeable, necessitating a prodrug strategy for cellular and in vivo applications. The dipivaloyloxymethyl (POM) ester, a well-established prodrug approach for phosphonates, presents a viable solution to this challenge.

In Silico Discovery of Stafia-1

The discovery of Stafia-1 utilized a novel virtual screening workflow that circumvented the challenge of targeting phosphoprotein interaction domains.[1]

2.1. Experimental Protocols

-

Virtual Library Generation: A library of 85,021 natural product-derived phenolic fragments was generated from a larger database of over 10 million compounds. These fragments were then subjected to in silico O-phosphorylation to mimic the binding of phosphotyrosine.[1][2]

-

Docking-Based Screening: The virtually phosphorylated fragment library was screened against the SH2 domain of STAT3 using molecular docking simulations. This process identified fragments with a high predicted binding affinity to the phosphotyrosine binding pocket.[1]

-

Hit Selection and Synthesis: Nine high-scoring hits from the virtual screen were chemically synthesized for in vitro validation.[1][2]

-

In Vitro Validation and Optimization: The synthesized compounds were tested for their ability to inhibit STAT3. The most potent inhibitor from this screen was then further optimized through structure-activity relationship (SAR) studies to enhance its potency and selectivity, leading to the identification of Stafia-1 (also referred to as compound 20 in the primary literature).[1]

2.2. Experimental Workflow

Stafia-1: A Selective STAT5a Inhibitor

Stafia-1 was identified as a potent inhibitor of STAT5a with significant selectivity over other STAT family members, including the highly homologous STAT5b.[1][3]

3.1. Quantitative Data

| Compound | Target | Assay Type | IC50 | Ki | Selectivity |

| Stafia-1 | STAT5a | Fluorescence Polarization | 22.2 ± 3.6 µM[1] | 10.9 ± 1.8 µM[1][3] | >9-fold vs STAT5b[1][3] |

| Stafia-1 | STAT5b | Fluorescence Polarization | >200 µM (37±5% inhibition)[1] | - | - |

The Prodrug Strategy: Stafia-1-dipivaloyloxymethyl ester

The negatively charged phosphonate group of Stafia-1 limits its ability to cross cellular membranes. To overcome this, a prodrug strategy using pivaloyloxymethyl (POM) esters is employed. This approach masks the phosphonate charges with lipophilic groups, which are later cleaved by intracellular enzymes to release the active drug.[4][5][6]

4.1. Mechanism of Action of the POM Prodrug

The this compound is designed to be a cell-permeable prodrug that is intracellularly converted to the active Stafia-1.

4.2. Experimental Protocols

-

Synthesis of this compound: The synthesis is typically achieved by reacting the phosphonic acid form of Stafia-1 with chloromethyl pivalate in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[4][6][7] The reaction mixture is stirred at room temperature until completion, followed by purification using column chromatography.

-

Cellular Potency Assays: Human leukemia cell lines (e.g., K562 or HEL) that exhibit constitutive STAT5 activation are used. Cells are treated with increasing concentrations of the Stafia-1 prodrug. After incubation, cell lysates are collected and analyzed by Western blotting for the levels of phosphorylated STAT5a (pSTAT5a) and total STAT5a. A decrease in the pSTAT5a/STAT5a ratio indicates target engagement and inhibition.

-

Cell Viability Assays: The effect of the prodrug on cell proliferation and survival is measured using assays such as MTT or CellTiter-Glo. These assays determine the concentration at which the compound inhibits cell growth by 50% (GI50).

Stafia-1 and the STAT5a Signaling Pathway

Stafia-1 exerts its effect by inhibiting the STAT5a signaling pathway, which is crucial for the proliferation of certain leukemia cells.

Conclusion

The discovery of Stafia-1 represents a significant advancement in the selective targeting of STAT proteins. The innovative use of an in silico O-phosphorylation and virtual screening approach successfully identified a novel chemical scaffold. The development of a dipivaloyloxymethyl ester prodrug provides a crucial tool for enabling the intracellular activity of Stafia-1, allowing for the investigation of selective STAT5a inhibition in cellular models of disease. This combined strategy of computational discovery and chemical biology provides a powerful paradigm for the development of inhibitors against challenging drug targets like transcription factors.

References

- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Stafia-1-dipivaloyloxymethyl ester

This technical guide provides a comprehensive overview of Stafia-1-dipivaloyloxymethyl ester, a prodrug of the selective STAT5a inhibitor, Stafia-1. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

Stafia-1 is the first reported small molecule to exhibit selective inhibition of the Signal Transducer and Activator of Transcription 5a (STAT5a) over the highly homologous STAT5b.[1][2] this compound is a cell-permeable prodrug of Stafia-1, designed to facilitate its entry into cells where it is subsequently converted to the active inhibitor.

The chemical structure of the parent compound, Stafia-1, is [3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate.[3] In the dipivaloyloxymethyl ester form, the two hydroxyl groups of the phosphate moiety are esterified with pivaloyloxymethyl (POM) groups. This modification neutralizes the negative charges of the phosphate group at physiological pH, thereby enhancing its ability to cross cellular membranes.

Chemical Details of Stafia-1:

-

Molecular Formula: C₂₄H₂₇O₁₀P[3]

-

Molecular Weight: 506.44 g/mol [3]

-

CAS Number: 2582757-90-0[3]

-

IUPAC Name: [3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate[3]

Chemical Details of this compound:

-

CAS Number: 2582755-72-2[2]

Quantitative Data: Inhibitory Activity of Stafia-1

The inhibitory potency and selectivity of the active compound, Stafia-1, have been characterized against various STAT proteins. The following table summarizes the key quantitative data.

| Target | Assay Type | Value | Reference |

| STAT5a | IC₅₀ | 22.2 µM | [1] |

| STAT5a | Kᵢ | 10.9 µM | [1] |

| STAT5b | Kᵢ | > 200 µM | [4] |

| STAT3 | Kᵢ | > 200 µM | [4] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Mechanism of Action and Signaling Pathway

Stafia-1 exerts its inhibitory effect by binding to the interface between the SH2 domain and the linker domain of STAT5a.[5] This binding event prevents the proper folding and activation of STAT5a, which is typically triggered by phosphorylation of a specific tyrosine residue. By inhibiting this phosphorylation, Stafia-1 blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT5a, thereby inhibiting its function as a transcription factor.

The prodrug, this compound, is designed to be inactive until it enters the target cell. Once inside the cell, endogenous esterases cleave the pivaloyloxymethyl groups, releasing the active Stafia-1 molecule.

Below is a diagram illustrating the proposed signaling pathway and the mechanism of inhibition.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Stafia-1 and its prodrug.

This assay quantifies the ability of Stafia-1 to disrupt the interaction between the STAT5a SH2 domain and a phosphotyrosine-containing peptide.

Materials:

-

Recombinant human STAT5a SH2 domain

-

Fluorescently labeled phosphopeptide ligand (e.g., 5-carboxyfluorescein-GpYLPQTV)

-

Assay buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

-

Stafia-1 dissolved in DMSO

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of Stafia-1 in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In each well of the microplate, add the STAT5a SH2 domain to a final concentration of approximately its Kd for the fluorescent peptide.

-

Add the Stafia-1 dilutions or vehicle control (DMSO) to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Add the fluorescently labeled phosphopeptide to each well at a concentration close to its Kd.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each concentration of Stafia-1 relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

This experiment assesses the ability of the prodrug, this compound, to inhibit STAT5a phosphorylation in a cellular context.[2][6]

Materials:

-

Human leukemia cell line (e.g., K562) transfected to express STAT5a-GFP[6]

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT5a (Tyr694) and anti-STAT5a

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed the STAT5a-GFP transfected K562 cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) for a specified time (e.g., 4-24 hours).[2] Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5a overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5a to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT5a.

Experimental Workflow Diagram

The following diagram illustrates the workflow for evaluating the cellular activity of this compound.

Caption: Workflow for cellular pSTAT5a inhibition assay.

References

- 1. Stafiba: A STAT5‐Selective Small‐Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. d-nb.info [d-nb.info]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

STAT5a as a Therapeutic Target in Gastric Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 5A (STAT5a) is a critical signaling protein that has emerged as a significant contributor to the pathogenesis of various cancers, including gastric cancer (GC). Aberrant activation of STAT5a is implicated in promoting tumor cell proliferation, survival, metabolic reprogramming, and metastasis, often correlating with poor patient prognosis. This technical guide provides an in-depth overview of the STAT5a signaling axis in gastric cancer, its role as a prognostic biomarker, and its validation as a promising therapeutic target. We present quantitative data from preclinical studies, detailed experimental protocols for key validation assays, and diagrams of the core signaling and experimental workflows to support ongoing research and drug development efforts in this area.

Introduction: The STAT Protein Family and Gastric Cancer

The Signal Transducer and Activator of Transcription (STAT) family comprises seven latent cytoplasmic transcription factors (STAT1, 2, 3, 4, 5a, 5b, and 6) that are essential mediators of cytokine and growth factor signaling.[1] Upon activation, typically through phosphorylation by Janus kinases (JAKs) or other tyrosine kinases like Src, STAT proteins dimerize, translocate to the nucleus, and regulate the expression of target genes involved in fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1][2]

While the role of STAT3 in gastric cancer is well-documented[3], accumulating evidence highlights the distinct and critical involvement of STAT5a. Studies show that STAT5a is frequently overexpressed and activated in gastric cancer tissues compared to adjacent normal tissues.[4][5] This heightened activation is not merely a correlative finding; it is functionally linked to key hallmarks of cancer, positioning STAT5a as a compelling target for therapeutic intervention in gastric cancer.[4][6]

The STAT5a Signaling Axis in Gastric Cancer

The activation of STAT5a is a tightly regulated process that becomes dysregulated in gastric cancer. The pathway involves upstream activators, the core STAT5a phosphorylation and translocation process, and the downstream effector genes that drive the malignant phenotype.

Upstream Activation: In response to various ligands such as interleukins (e.g., IL-2, IL-3) and growth factors, receptor-associated kinases like JAK1/2 and non-receptor kinases such as Src phosphorylate STAT5a on a critical tyrosine residue (Tyr694).[2][7][8] This phosphorylation is the obligatory step for STAT5a activation.[7][8]

Dimerization and Nuclear Translocation: Once phosphorylated, STAT5a molecules form homo- or heterodimers (with STAT5b), which then translocate from the cytoplasm into the nucleus.[1][2]

Target Gene Transcription: In the nucleus, STAT5a dimers bind to specific DNA sequences (gamma-interferon activated sites or GAS) in the promoter regions of target genes.[1] In gastric cancer, key downstream targets include:

-

CD44: Promotes cell proliferation and is associated with tumor invasion. STAT5A directly binds to the CD44 promoter to activate its transcription.[6]

-

FABP5 (Fatty Acid Binding Protein 5): Reprograms fatty acid metabolism to promote tumorigenesis.[4][9]

-

Anti-apoptotic proteins (e.g., Bcl-2): Inhibit programmed cell death, promoting cell survival.[1]

-

Cell cycle regulators (e.g., Cyclin D1): Drive cell cycle progression and proliferation.[1]

Negative Regulation: The pathway is negatively regulated by protein tyrosine phosphatases (PTPs) like SHP-1, which can dephosphorylate and inactivate STAT5a, and by Suppressor of Cytokine Signaling (SOCS) proteins.[2][10]

Pathophysiological Roles and Prognostic Significance

Activated STAT5a contributes to multiple facets of gastric cancer progression, making its expression level a key indicator of disease severity and patient outcome.

Key Roles of STAT5a in Gastric Cancer:

-

Cell Proliferation: STAT5a promotes gastric cancer cell proliferation by upregulating the expression of targets like CD44 and Cyclin D1.[6]

-

Survival and Apoptosis Inhibition: By inducing anti-apoptotic genes such as Bcl-2, STAT5a helps tumor cells evade programmed cell death.[1] Interfering with STAT5b, a close homolog of STAT5a, was shown to enhance chemosensitivity in GC cells by promoting mitochondrial-mediated apoptosis.[11]

-

Metabolic Reprogramming: STAT5a plays a crucial role in reprogramming fatty acid metabolism, notably by transcriptionally upregulating FABP5, which supports the increased energy demands of cancer cells.[4][9]

-

Invasion and Metastasis: Elevated levels of phosphorylated STAT5a (p-STAT5a) are associated with increased tumor invasion.[6]

Prognostic Data: High expression of STAT5a and its phosphorylated, active form is consistently linked with more aggressive disease and poorer outcomes for gastric cancer patients.

| Study Focus & Methodology | Patient Cohort | Key Quantitative Findings | Prognostic Significance | Reference |

| STAT5A mRNA Expression (TCGA) | Gastric Cancer Patients | STAT5A mRNA expression is elevated in GC tissues compared to adjacent normal tissues and increases with pathological stage. | High STAT5A expression correlates with worse overall survival. | [4] |

| p-STAT5A Protein Expression (IHC) | Gastric Cancer Patients | Increased levels of p-STAT5A were observed in tumor tissues. | High p-STAT5A level is associated with tumor invasion and poor prognosis. | [6] |